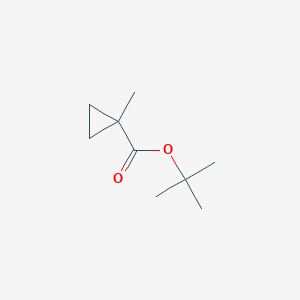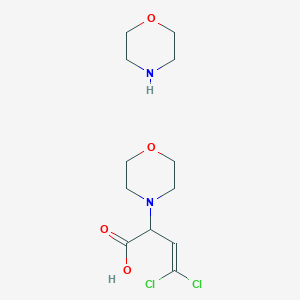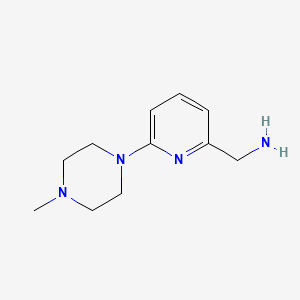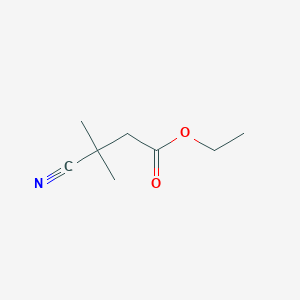![molecular formula C7H14Cl2N2O2 B13985070 2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid CAS No. 89796-83-8](/img/structure/B13985070.png)
2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid is a chemical compound with the molecular formula C7H14Cl2N2O2 and a molecular weight of 229.104 g/mol It is characterized by the presence of two chloroethyl groups attached to a hydrazinyl moiety, which is further connected to a propanoic acid backbone
Preparation Methods
The synthesis of 2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid involves several steps. One common synthetic route includes the reaction of 2,2-bis(2-chloroethyl)hydrazine with a suitable propanoic acid derivative under controlled conditions . The reaction typically requires the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions with optimized parameters to ensure high yield and purity of the compound.
Chemical Reactions Analysis
2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acids, bases, and solvents such as ethanol and dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is being conducted to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid involves its interaction with molecular targets and pathways within cells. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in their structure and function. This can result in the inhibition of DNA and RNA synthesis, ultimately affecting cellular processes and viability .
Comparison with Similar Compounds
2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid can be compared with other similar compounds, such as:
Properties
CAS No. |
89796-83-8 |
|---|---|
Molecular Formula |
C7H14Cl2N2O2 |
Molecular Weight |
229.10 g/mol |
IUPAC Name |
2-[2,2-bis(2-chloroethyl)hydrazinyl]propanoic acid |
InChI |
InChI=1S/C7H14Cl2N2O2/c1-6(7(12)13)10-11(4-2-8)5-3-9/h6,10H,2-5H2,1H3,(H,12,13) |
InChI Key |
OZIPPJILZNEQNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NN(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


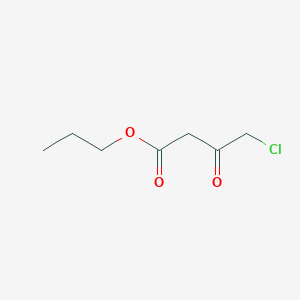
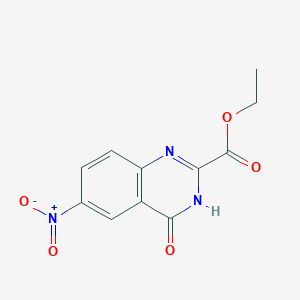


![N,N-bis(2-chloroethyl)-4-[[3-chloro-4-(2-phenyl-1,3-thiazol-4-yl)phenyl]iminomethyl]aniline;hydrochloride](/img/structure/B13985006.png)
![Bis[4-(2-hydroxyethoxy)phenyl]methanone](/img/structure/B13985011.png)

